Cobitolimod

Descripción

Propiedades

Número CAS |

1226822-98-5 |

|---|---|

Fórmula molecular |

C185H233N73O106P18S6 |

Peso molecular |

5925 g/mol |

Nombre IUPAC |

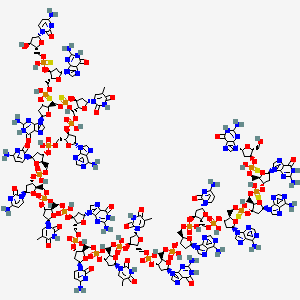

[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C185H233N73O106P18S6/c1-71-34-245(182(276)236-161(71)261)123-21-81(100(334-123)44-314-371(292,293)353-83-23-125(247-36-73(3)163(263)238-184(247)278)336-102(83)46-316-373(296,297)357-87-28-133(255-67-215-143-157(255)226-173(197)232-167(143)267)341-106(87)50-320-374(298,299)354-84-24-127(249-61-209-137-147(191)201-57-205-151(137)249)338-103(84)47-317-366(282,283)349-80-20-122(244-14-9-117(190)223-181(244)275)333-99(80)43-313-375(300,301)358-88-26-129(251-63-211-139-149(193)203-59-207-153(139)251)342-108(88)52-323-379(306,385)362-90-30-130(252-64-212-140-150(194)204-60-208-154(140)252)343-109(90)53-325-381(308,387)363-92-32-135(257-69-217-145-159(257)228-175(199)234-169(145)269)344-110(92)54-324-378(305,384)359-76-16-131(328-94(76)38-259)253-65-213-141-155(253)224-171(195)230-165(141)265)351-369(288,289)312-42-98-79(19-121(332-98)243-13-8-116(189)222-180(243)274)350-368(286,287)319-49-105-86(27-132(340-105)254-66-214-142-156(254)225-172(196)231-166(142)266)356-372(294,295)315-45-101-82(22-124(335-101)246-35-72(2)162(262)237-183(246)277)352-370(290,291)311-41-97-77(17-119(331-97)241-11-6-114(187)220-178(241)272)347-365(280,281)310-40-96-78(18-120(330-96)242-12-7-115(188)221-179(242)273)348-367(284,285)318-48-104-85(25-128(339-104)250-62-210-138-148(192)202-58-206-152(138)250)355-376(302,303)321-51-107-89(29-126(337-107)248-37-74(4)164(264)239-185(248)279)360-380(307,386)326-56-112-93(33-136(346-112)258-70-218-146-160(258)229-176(200)235-170(146)270)364-382(309,388)327-55-111-91(31-134(345-111)256-68-216-144-158(256)227-174(198)233-168(144)268)361-377(304,383)322-39-95-75(260)15-118(329-95)240-10-5-113(186)219-177(240)271/h5-14,34-37,57-70,75-112,118-136,259-260H,15-33,38-56H2,1-4H3,(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,383)(H,305,384)(H,306,385)(H,307,386)(H,308,387)(H,309,388)(H2,186,219,271)(H2,187,220,272)(H2,188,221,273)(H2,189,222,274)(H2,190,223,275)(H2,191,201,205)(H2,192,202,206)(H2,193,203,207)(H2,194,204,208)(H,236,261,276)(H,237,262,277)(H,238,263,278)(H,239,264,279)(H3,195,224,230,265)(H3,196,225,231,266)(H3,197,226,232,267)(H3,198,227,233,268)(H3,199,228,234,269)(H3,200,229,235,270)/t75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,377?,378?,379?,380?,381?,382?/m0/s1 |

Clave InChI |

IXYNFLOLUBKHQU-FZCWJHTDSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=S)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=S)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O |

Origen del producto |

United States |

Foundational & Exploratory

Cobitolimod mechanism of action in ulcerative colitis

An In-depth Technical Guide to Cobitolimod's Mechanism of Action in Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class, topically administered Toll-like receptor 9 (TLR9) agonist developed for the treatment of moderate to severe ulcerative colitis (UC).[1][2][3] As a synthetic DNA-based oligonucleotide featuring unmethylated CpG motifs, this compound mimics microbial DNA to engage the innate immune system.[1] Its localized administration in the colon is designed to directly target the site of inflammation, rebalancing the dysregulated mucosal immune response characteristic of UC while minimizing systemic exposure.[4][5][6][7] This technical guide provides a comprehensive analysis of this compound's mechanism of action, integrating data from preclinical and clinical studies, detailing experimental methodologies, and illustrating key molecular pathways.

Core Mechanism of Action: TLR9 Agonism

The primary mechanism of this compound involves the activation of Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor. TLR9 is expressed by various immune cells, including macrophages, dendritic cells (DCs), and B-lymphocytes, and plays a role in recognizing pathogen-associated molecular patterns.[5][8] In ulcerative colitis, the expression of TLR9 in the intestinal mucosa has been observed to correlate with the severity of inflammation, highlighting its relevance as a therapeutic target.[1][9] this compound's topical delivery ensures high local concentrations at the site of active disease, directly engaging these TLR9-expressing immune cells within the colonic mucosa.[5]

Molecular Signaling Pathways

This compound's binding to TLR9 initiates a well-defined intracellular signaling cascade that shifts the local cytokine milieu from a pro-inflammatory to an anti-inflammatory state.

TLR9-MyD88 Dependent Signaling and IL-10 Induction

Upon internalization into the endosomes of antigen-presenting cells (APCs), this compound binds to TLR9. This engagement triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately activates key transcription factors, including NF-κB. A critical consequence of this pathway is the potent induction of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][5] Experiments using cells from TLR9 knockout mice have confirmed that the IL-10 induction by this compound is strictly dependent on TLR9 signaling.[1][10]

Caption: this compound initiates a MyD88-dependent signaling cascade via TLR9.

Rebalancing the Th17/Treg Axis

A key feature of UC immunopathology is an imbalance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T (Treg) cells.[6][11] this compound has been demonstrated to correct this disequilibrium. The IL-10 produced in response to TLR9 activation is instrumental in this process. It directly suppresses the differentiation and effector functions of Th17 cells, leading to a reduction in their signature pro-inflammatory cytokines, IL-17A and IL-17F.[1][9][10] Simultaneously, this compound fosters an anti-inflammatory environment that promotes the expansion and function of Treg populations, including FoxP3+ Tregs and IL-10-producing Tr1 cells.[1][9] This dual action helps restore immune homeostasis in the gut mucosa.

Caption: this compound modulates the Th17/Treg cell balance via IL-10.

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in both preclinical models and clinical trials, demonstrating its potential to induce clinical and endoscopic improvements.

Table 1: Clinical Efficacy of this compound in Ulcerative Colitis

| Trial (Phase) | N | Treatment Arm | Primary Endpoint | Result (this compound vs. Placebo) | p-value | Reference |

| CONDUCT (IIb) | 213 | 250 mg (2 doses) | Clinical Remission at Week 6 | 21.4% vs. 6.8% | 0.025 | [3][12][13] |

| COLLECT (II) | 131 | 30 mg (2 doses) | Symptomatic Remission at Week 12 | 38.6% vs. 17.6% | 0.04 | [14] |

| Phase IIa | 34 | 30 mg (1 dose) | Clinical Response at Week 12 | 31.3% (5/16) vs. 0% (0/8) | <0.05 | [15] |

| It is important to note that the subsequent Phase III CONCLUDE trial was terminated based on a futility analysis, as it was deemed unlikely to meet its primary endpoint.[16] |

Table 2: Key Immunomodulatory Effects of this compound

| Study Type | Model / Subjects | Parameter Measured | Key Finding with this compound | Reference |

| Preclinical | DSS-induced colitis (mice) | Mucosal Cytokine Expression | ↑ IL-10, ↓ IL-17 | [1][9] |

| DSS-induced colitis (mice) | Mucosal T-Cell Populations | ↓ Th17 cells, ↑ Treg and Tr1 cells | [9][17] | |

| In vitro | Cultured UC Patient T-cells | Cytokine & Gene Expression | ↓ IL-17A/F, ↑ IL-10 & FoxP3 | [1][10] |

| In vitro | Macrophages from UC patients | Macrophage Phenotype | Induces IL-10-producing wound healing macrophages | [1][18] |

| Clinical | UC Patient Biopsies | Mucosal Immune Cell Counts | ↓ IL-17+ cells, ↑ IL-10+ & FoxP3+ cells | [17][18] |

Key Experimental Protocols

The mechanistic understanding of this compound is derived from a range of standardized preclinical and clinical research methodologies.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is the standard murine model used to evaluate the efficacy of potential UC therapies.

-

Protocol: Colitis is induced in mice (e.g., C57BL/6) by administering 2-5% DSS in their drinking water for 5-7 days. This compound or a placebo vehicle is administered rectally at specified doses and time points (e.g., daily or every other day).

Caption: Standard experimental workflow for evaluating this compound in the DSS colitis model.

In Vitro Immune Cell Stimulation Assays

These assays assess the direct impact of this compound on human immune cells.

-

Protocol: LPMCs are isolated from fresh colonic biopsies of UC patients via enzymatic digestion. Peripheral blood mononuclear cells (PBMCs) can also be used. Cells are cultured in appropriate media (e.g., RPMI-1640) and stimulated with various concentrations of this compound (e.g., 25-200 µg/mL) for 24-48 hours.

-

Endpoints: Culture supernatants are analyzed for cytokine concentrations (e.g., IL-10, IL-17) using ELISA or multiplex bead arrays. Cells are harvested and stained with fluorescently-labeled antibodies against surface and intracellular markers (e.g., CD4, RORγT, FoxP3, IL-17, IL-10) for analysis by flow cytometry.[10][19]

Immunohistochemistry (IHC) on Patient Biopsies

IHC provides spatial context to the changes in the mucosal immune landscape following treatment.

-

Protocol: Formalin-fixed, paraffin-embedded colonic biopsy sections from patients enrolled in clinical trials (pre- and post-treatment) are deparaffinized and subjected to antigen retrieval. Sections are incubated with primary antibodies against specific cell markers (e.g., IL-10, IL-17, FoxP3), followed by incubation with a labeled secondary antibody and a chromogenic substrate.

-

Endpoints: The number of positively stained cells per high-power field or defined area is quantified by a pathologist blinded to the treatment allocation. This allows for a direct comparison of immune cell infiltration before and after this compound administration.[1][10][17]

Conclusion and Future Directions

This compound's mechanism of action is centered on the targeted activation of TLR9 within the colonic mucosa. This initiates a potent anti-inflammatory response, primarily driven by the induction of IL-10 and the subsequent rebalancing of the Th17/Treg axis, ultimately promoting mucosal healing.[1][4][10] While Phase II clinical trials demonstrated promising efficacy signals, the termination of the Phase III program suggests that translating this mechanism into consistent clinical remission in a broad UC population is challenging.[12][16]

Future research for TLR9 agonists in IBD may involve identifying patient populations with specific immunological profiles more likely to respond, exploring different dosing regimens or delivery technologies to optimize local drug exposure, or investigating this compound as part of a combination therapy with agents that have complementary mechanisms of action. The comprehensive data generated for this compound provides a valuable foundation for the continued development of innate immune-modulating therapies for ulcerative colitis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. bionews.com [bionews.com]

- 3. drugtopics.com [drugtopics.com]

- 4. Therapeutic: this compound for ulcerative colitis [manufacturingchemist.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. medindia.net [medindia.net]

- 7. news.cision.com [news.cision.com]

- 8. This compound might induce remission in moderate-to-severe left-sided ulcerative colitis - Medical Conferences [conferences.medicom-publishers.com]

- 9. The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Th17/Treg imbalance in inflammatory bowel disease: immunological mechanisms and microbiota-driven regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for moderate-to-severe, left-sided ulcerative colitis (CONDUCT): a phase 2b randomised, double-blind, placebo-controlled, dose-ranging induction trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hcplive.com [hcplive.com]

- 14. Clinical efficacy of the Toll-like receptor 9 agonist this compound using patient-reported-outcomes defined clinical endpoints in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TLR9 agonist active against ulcerative colitis in small study | MDedge [mdedge.com]

- 16. InDex Pharmaceuticals terminates Phase III this compound trial [clinicaltrialsarena.com]

- 17. academic.oup.com [academic.oup.com]

- 18. InDex Pharmaceuticals Publishes Mechanism of Action Data for this compound in Scientific Journal [prnewswire.com]

- 19. scienceopen.com [scienceopen.com]

Cobitolimod: A Toll-like Receptor 9 Agonist for the Treatment of Inflammatory Bowel Disease

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of cobitolimod, a Toll-like receptor 9 (TLR9) agonist in development for the treatment of inflammatory bowel disease (IBD), with a primary focus on ulcerative colitis (UC). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into this compound's mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Introduction to this compound

This compound (Kappaproct®) is a first-in-class DNA-based oligonucleotide that acts as an agonist for Toll-like receptor 9 (TLR9). It is a single-stranded DNA molecule composed of a specific CpG motif that is recognized by TLR9, which is primarily expressed on the surface of certain immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, as well as on intestinal epithelial cells. Developed by InDex Pharmaceuticals, this compound is administered topically as a rectal formulation, allowing for targeted delivery to the inflamed colon in patients with ulcerative colitis.

Mechanism of Action: TLR9 Agonism in the Gut

This compound's therapeutic effect is mediated through its activation of TLR9 in the gut mucosa. Upon binding to TLR9, this compound initiates a downstream signaling cascade that ultimately leads to the production of anti-inflammatory cytokines and the promotion of mucosal healing.

The proposed mechanism involves the following key steps:

-

TLR9 Recognition: this compound's CpG motifs are recognized by TLR9 expressed on immune cells and intestinal epithelial cells.

-

MyD88-Dependent Signaling: This recognition triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and AP-1.

-

Cytokine Production: Activation of these transcription factors results in the production of a range of cytokines, most notably the anti-inflammatory cytokine interleukin-10 (IL-10). IL-10 plays a crucial role in suppressing pro-inflammatory responses and promoting immune tolerance.

-

Induction of Type I Interferons: this compound also induces the production of type I interferons (IFNs), which have immunomodulatory effects.

-

Promotion of Mucosal Healing: The anti-inflammatory and immunomodulatory effects of this compound contribute to the resolution of inflammation and the promotion of mucosal healing in the colon.

Below is a diagram illustrating the TLR9 signaling pathway activated by this compound.

Caption: this compound-induced TLR9 signaling pathway.

Preclinical Data

Preclinical studies in various animal models of colitis have demonstrated the therapeutic potential of this compound.

| Model | Key Findings | Reference |

| DSS-induced colitis in mice | Rectal administration of a TLR9 agonist similar to this compound resulted in a significant reduction in disease activity, including weight loss, stool consistency, and rectal bleeding. Histological analysis showed reduced inflammation and tissue damage. | |

| TNBS-induced colitis in mice | Treatment with a TLR9 agonist led to decreased colonic inflammation and improved survival rates. This was associated with a shift in the local cytokine profile towards an anti-inflammatory phenotype, with increased IL-10 production. | |

| Ex vivo cultures of IBD patient biopsies | Incubation of colonic biopsies from patients with active UC with this compound resulted in a significant increase in IL-10 secretion. This effect was more pronounced in biopsies from patients with active inflammation. |

Clinical Development and Efficacy

This compound has been evaluated in several clinical trials for the treatment of moderate to severe left-sided ulcerative colitis.

The CONDUCT study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of two different dose levels of this compound in patients with active UC.

| Endpoint | Placebo (n=34) | This compound 30 mg (n=34) | This compound 125 mg (n=34) |

| Clinical Remission at Week 4 | 0% | 18% | 21% |

| Clinical Response at Week 4 | 35% | 53% | 62% |

| Endoscopic Improvement at Week 4 | 29% | 41% | 50% |

| Symptomatic Remission at Week 4 | 15% | 21% | 32% |

The Phase IIb CONDUCT study was a larger, randomized, double-blind, placebo-controlled dose-ranging study.

| Endpoint at Week 6 | Placebo | This compound 31 mg x 2 | This compound 125 mg x 2 | This compound 250 mg x 2 |

| Clinical Remission | 6.7% | 11.4% | 15.3% | 21.4% |

| Symptomatic Response | 36.7% | 54.3% | 55.9% | 60.7% |

| Endoscopic Improvement | 33.3% | 42.9% | 44.1% | 50.0% |

The CONCLUDE program is a global Phase III program investigating the efficacy and safety of this compound for the treatment of moderate to severe left-sided UC. The program consists of two identical, randomized, double-blind, placebo-controlled studies.

Safety and Tolerability

Across all clinical trials conducted to date, this compound has been shown to be well-tolerated with a favorable safety profile. The incidence of adverse events has been similar between the this compound and placebo groups. No serious safety concerns have been identified.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

This assay is used to determine the ability of this compound to activate TLR9 in vitro.

-

Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with the human TLR9 gene.

-

Method:

-

HEK-TLR9 cells are seeded in 96-well plates.

-

Cells are stimulated with various concentrations of this compound or a control oligonucleotide for 24 hours.

-

The supernatant is collected, and the level of secreted embryonic alkaline phosphatase (SEAP), a reporter gene under the control of an NF-κB promoter, is measured using a colorimetric assay.

-

The results are expressed as the fold increase in SEAP activity over unstimulated cells.

-

The dextran sulfate sodium (DSS)-induced colitis model is a widely used animal model of IBD.

-

Animals: 8-12 week old C57BL/6 mice.

-

Method:

-

Colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 7 days.

-

Mice are treated with rectal instillations of this compound or placebo daily.

-

Disease activity is monitored daily by assessing weight loss, stool consistency, and the presence of blood in the stool.

-

At the end of the study, the colon is removed, and the length is measured.

-

Histological analysis is performed on colon sections to assess the degree of inflammation and tissue damage.

-

Below is a workflow diagram for a typical DSS-induced colitis experiment.

Caption: Experimental workflow for DSS-induced colitis model.

-

Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.

-

Patient Population: Adult patients with moderate to severe left-sided ulcerative colitis.

-

Inclusion Criteria:

-

Confirmed diagnosis of UC.

-

Disease activity score (Mayo score) of 6-12.

-

Endoscopic subscore of at least 2.

-

-

Exclusion Criteria:

-

Previous treatment with anti-TNF agents.

-

Active infection.

-

-

Treatment: Patients were randomized to receive two rectal administrations of placebo or this compound at different doses at weeks 0 and 3.

-

Endpoints:

-

Primary Endpoint: Clinical remission at week 6.

-

Secondary Endpoints: Clinical response, endoscopic improvement, and symptomatic remission at week 6.

-

Conclusion

This compound represents a novel and promising therapeutic approach for the treatment of ulcerative colitis. Its unique mechanism of action as a TLR9 agonist, coupled with its favorable safety profile and demonstrated efficacy in clinical trials, positions it as a potential first-in-class treatment for IBD. The ongoing Phase III program will provide further insights into the long-term safety and efficacy of this innovative therapy.

Cobitolimod: A Technical Overview of a Novel TLR9 Agonist for Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobitolimod is a first-in-class, topically administered Toll-like receptor 9 (TLR9) agonist developed by InDex Pharmaceuticals for the treatment of moderate to severe ulcerative colitis (UC). As a DNA-based oligonucleotide, this compound was designed to exert a local anti-inflammatory effect in the large intestine, thereby inducing mucosal healing and alleviating the clinical symptoms of UC. The mechanism of action involves the modulation of the local immune environment, specifically by balancing the Th17/Treg cell response and inducing the production of the anti-inflammatory cytokine IL-10. Despite promising results in Phase IIb clinical trials, the Phase III CONCLUDE program was discontinued due to the unlikelihood of meeting its primary endpoint. This whitepaper provides an in-depth technical guide to the discovery, mechanism of action, and clinical development of this compound, presenting available data, experimental protocols, and visualizations of key pathways and workflows.

Discovery and Preclinical Development

The DIMS Platform and Candidate Selection

This compound emerged from InDex Pharmaceuticals' proprietary DNA-based ImmunoModulatory Sequences (DIMS) platform. This platform is built on a portfolio of oligonucleotides that act as immunomodulatory agents by targeting TLR9.[1][2][3] The DIMS compounds are designed to mimic microbial DNA, the natural ligand for TLR9, to modulate immune responses.[2] The development process for new DIMS compounds involves screening for desired immunomodulatory effects in various inflammatory disease models.[3] While specific details of the high-throughput screening and selection process that identified this compound (also known as Kappaproct® and DIMS0150) are proprietary, the overarching goal was to identify a TLR9 agonist with a potent local anti-inflammatory effect and a favorable safety profile.[2][4]

Preclinical Pharmacology

The anti-inflammatory effects of this compound were evaluated in the dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used and well-characterized model that mimics many aspects of human ulcerative colitis.[5][6]

Experimental Protocol: DSS-Induced Colitis in Mice

A generalized protocol for inducing acute colitis using DSS is as follows:

-

Animal Model: C57BL/6 or BALB/c mice (typically 8 weeks old) are commonly used.[5]

-

Induction of Colitis: Mice are administered DSS (molecular weight 36-50 kDa) dissolved in their drinking water. The concentration of DSS can range from 1.5% to 5.0% (w/v) depending on the mouse strain and the desired severity of colitis.[5][7] The DSS solution is typically provided for a period of 5 to 7 days.[7][8]

-

This compound Administration: this compound or a placebo is administered rectally to the mice. In preclinical studies, rectal administration was performed on specific days following DSS induction (e.g., days 4 and 8).

-

Monitoring and Assessment: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are often combined into a Disease Activity Index (DAI).[9]

-

Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are collected for macroscopic evaluation (e.g., length, presence of ulcers) and histological analysis. Colon tissue can also be processed for cytokine analysis (e.g., ELISA, qPCR) and immunohistochemistry.[5]

Preclinical Findings

In the DSS-induced colitis model, rectal administration of this compound led to a dose-dependent amelioration of colitis. The key findings from these preclinical studies are summarized below.

| Parameter | This compound Effect | Reference |

| Body Weight Loss | Significantly reduced body weight loss compared to placebo-treated mice. | |

| Disease Activity Index (DAI) | Reduced DAI scores from day 6 onwards compared to placebo. | |

| Endoscopic Inflammatory Score | Diminished signs of endoscopic inflammation. | |

| Histopathological Score | Significantly reduced histological signs of inflammation. | |

| Mucosal Cytokine and Cell Populations | - Upregulation of IL-10. - Suppression of IL-17 signaling pathways. - Significant decrease in mucosal Th17 and IL-17+ cells. - Significant increase in mucosal FoxP3+ and IL-10+ cells. |

These preclinical results provided a strong rationale for the clinical development of this compound in ulcerative colitis.

Mechanism of Action

This compound is a synthetic, single-stranded DNA oligonucleotide that functions as a TLR9 agonist.[3] TLR9 is an endosomal receptor primarily expressed on immune cells such as B cells, plasmacytoid dendritic cells (pDCs), and macrophages, as well as on intestinal epithelial cells. Its natural ligand is unmethylated CpG DNA, which is common in bacteria and viruses.

TLR9 Signaling Pathway

Upon binding to this compound within the endosome, TLR9 undergoes a conformational change and initiates a downstream signaling cascade. The primary signaling pathway is dependent on the adaptor protein MyD88.

The activation of TLR9 by this compound leads to the recruitment of MyD88, which in turn recruits and activates members of the IRAK family of kinases (IRAK4 and IRAK1). This leads to the activation of TRAF6 and subsequently the TAK1 complex, which activates both the NF-κB and MAPK signaling pathways. In plasmacytoid dendritic cells, MyD88 also forms a complex with IRF7, leading to its phosphorylation and activation. The activation of these transcription factors results in the production of a variety of cytokines, including both pro- and anti-inflammatory cytokines, as well as type I interferons.[2]

Immunomodulatory Effects in Ulcerative Colitis

The therapeutic effect of this compound in ulcerative colitis is attributed to its ability to rebalance the local immune response in the colon. The key immunomodulatory effects are:

-

Induction of IL-10: this compound stimulates the production of the anti-inflammatory cytokine IL-10 by various immune cells, including regulatory T cells (Tregs) and wound-healing macrophages.[2] IL-10 plays a crucial role in suppressing inflammatory responses in the gut.

-

Balancing the Th17/Treg Response: Ulcerative colitis is often associated with an imbalance between pro-inflammatory Th17 cells and anti-inflammatory Tregs. This compound has been shown to suppress the Th17 cell response and promote the differentiation and function of Tregs, thereby shifting the balance towards an anti-inflammatory state.[2]

-

Suppression of Pro-inflammatory Cytokines: By inducing an anti-inflammatory environment, this compound leads to a reduction in the levels of pro-inflammatory cytokines such as IL-17 and IL-6.[2]

Experimental Protocol: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

A general protocol for stimulating PBMCs to assess cytokine production is as follows:

-

Isolation of PBMCs: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[10]

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum and antibiotics.[10]

-

Stimulation: The cells are stimulated with various concentrations of this compound or control substances. Other stimulants like lipopolysaccharide (LPS) or phytohemagglutinin (PHA) can be used as positive controls.[11]

-

Incubation: The cells are incubated for a defined period (e.g., 4 to 48 hours) at 37°C in a CO2 incubator.[12][13]

-

Analysis of Cytokine Production:

-

ELISA: The concentration of secreted cytokines in the cell culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

Intracellular Cytokine Staining (ICS) and Flow Cytometry: To identify the specific cell types producing cytokines, a protein transport inhibitor (e.g., Brefeldin A) is added during the last few hours of stimulation. The cells are then stained for surface markers and intracellular cytokines and analyzed by flow cytometry.[12]

-

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of moderate to severe ulcerative colitis.

Phase IIb CONDUCT Study

The CONDUCT study was a randomized, double-blind, placebo-controlled, dose-ranging Phase IIb study to evaluate the efficacy and safety of this compound for induction of remission in patients with moderate to severe, left-sided ulcerative colitis.[14]

Study Design

-

Patient Population: 213 patients with moderate to severe, left-sided active ulcerative colitis who had not responded to conventional therapy.[15]

-

Treatment Arms: Patients were randomized to receive rectal enemas of placebo or one of four different this compound dosing regimens.[15]

-

Primary Endpoint: The primary endpoint was clinical remission at week 6, defined by the modified Mayo score.[14]

Efficacy Results

The CONDUCT study met its primary endpoint, with the highest dose of this compound demonstrating a statistically significant improvement in clinical remission compared to placebo.

| Treatment Group | Clinical Remission Rate at Week 6 (%) |

| Placebo | 6.8 |

| This compound 30mg x 2 | 12.5 |

| This compound 125mg x 2 | 4.7 |

| This compound 125mg x 4 | 9.5 |

| This compound 250mg x 2 | 21.4 |

Safety Results

This compound was well-tolerated in all dose groups, with no significant differences in the safety profile compared to placebo.[15]

Phase III CONCLUDE Program

Based on the positive results of the CONDUCT study, InDex Pharmaceuticals advanced this compound into a pivotal Phase III program called CONCLUDE.[16]

Study Design

The CONCLUDE program was designed as a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with moderate to severe left-sided ulcerative colitis.[16] The program was intended to include two induction studies and a maintenance study. The primary endpoint for the induction studies was clinical remission at week 6.[17]

Discontinuation of the Program

In November 2023, InDex Pharmaceuticals announced the termination of the Phase III CONCLUDE program. The decision was based on the recommendation of an independent data monitoring committee, which concluded after a planned futility analysis that the study was unlikely to meet its primary endpoint.[16]

Pharmacokinetic Studies

A pharmacokinetic (PK) study was conducted to evaluate the systemic uptake of this compound following rectal administration in patients with moderate to severe ulcerative colitis.[18][19]

Study Design and Results

-

Patient Population: 7 patients with moderate to severe ulcerative colitis.[18]

-

Dosing: Patients received two doses of 500 mg of this compound.[18]

-

Findings: The study confirmed the limited systemic uptake of this compound, with the majority of patients having undetectable levels of the drug in their plasma after 8 hours.[18][19] This low systemic exposure is consistent with the favorable safety profile observed in clinical trials. Interestingly, 4 out of the 7 patients in this small study achieved clinical remission at week 6.[18][19]

Conclusion

This compound represents a novel, targeted approach to the treatment of ulcerative colitis by leveraging the immunomodulatory properties of TLR9 agonism. Its mechanism of action, centered on the induction of IL-10 and the rebalancing of the Th17/Treg axis, showed considerable promise in preclinical models and early-phase clinical trials. The positive results of the Phase IIb CONDUCT study provided strong evidence of its potential efficacy and safety. However, the disappointing outcome of the Phase III CONCLUDE program highlights the challenges of translating promising mid-stage clinical data into late-stage success, particularly in a complex and heterogeneous disease like ulcerative colitis. Despite the discontinuation of its development for UC, the extensive research conducted on this compound has contributed valuable insights into the role of TLR9 in intestinal inflammation and provides a foundation for future research in this area.

References (based on provided search results)

References

- 1. InDex Pharmaceuticals has been granted a new patent in Europe for the commercial formulation of this compound [prnewswire.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. socmucimm.org [socmucimm.org]

- 8. yeasenbio.com [yeasenbio.com]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Optimizing whole blood stimulation conditions for intracellular cytokine staining: A solution for resource-limited laboratories and field studies - Women Scientists in Microbiology, Immunology and Biotechnology [wsmib.com]

- 11. Activation of Human Peripheral Blood Mononuclear Cells by Nonpathogenic Bacteria In Vitro: Evidence of NK Cells as Primary Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound for moderate-to-severe, left-sided ulcerative colitis (CONDUCT): a phase 2b randomised, double-blind, placebo-controlled, dose-ranging induction trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. InDex reports positive results from Phase IIb trial of this compound [clinicaltrialsarena.com]

- 16. InDex Pharmaceuticals terminates Phase III this compound trial [clinicaltrialsarena.com]

- 17. cdn-links.lww.com [cdn-links.lww.com]

- 18. InDex Pharmaceuticals announces positive results from a pharmacokinetic (PK) study with this compound [prnewswire.com]

- 19. firstwordpharma.com [firstwordpharma.com]

A Technical Whitepaper on the Preclinical Evaluation of Cobitolimod in IBD Models

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the preclinical studies of Cobitolimod, a first-in-class Toll-like receptor 9 (TLR9) agonist, in the context of Inflammatory Bowel Disease (IBD). The information presented is collated from key scientific publications and communications, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis (UC) and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD, particularly UC, is a dysregulated immune response characterized by an imbalance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[1][2]

This compound is a DNA-based oligonucleotide that functions as a TLR9 agonist.[3][4] It is designed for topical administration to exert a localized anti-inflammatory effect in the large intestine, aiming to induce mucosal healing and provide symptomatic relief.[1][4] Preclinical studies have been pivotal in elucidating its mechanism and demonstrating its therapeutic potential before advancing to human trials.

Mechanism of Action: TLR9-Mediated Immune Modulation

This compound's therapeutic effect is initiated by its binding to and activation of Toll-like receptor 9 (TLR9), a protein expressed on various immune cells in the gut mucosa.[4][5] This activation triggers a downstream signaling cascade that shifts the local immune environment from a pro-inflammatory to an anti-inflammatory and pro-healing state.

The key events in this pathway are:

-

Induction of Interleukin-10 (IL-10): TLR9 activation leads to the robust production of the anti-inflammatory cytokine IL-10.[4][6] This is a central aspect of this compound's function. Studies have shown that this compound induces IL-10 production in immune cells like macrophages and dendritic cells.[1][3]

-

Rebalancing of T-cell Subsets: The drug rebalances the crucial Th17/Treg cell ratio.[1] It significantly suppresses the pro-inflammatory Th17 cell population and their associated cytokines, IL-17A and IL-17F.[1][6] Concurrently, it promotes the expansion of Treg cells and IL-10-producing Tr1 cells.[6][7]

-

Induction of Wound Healing Macrophages: this compound has been shown to induce IL-10 production by wound healing macrophages, further contributing to the resolution of inflammation and tissue repair.[6][7]

The dependence on TLR9 signaling was confirmed in experiments using TLR9 knockout mice, where the IL-10-inducing effect of this compound was absent.[6][8]

Preclinical Efficacy Data

The primary animal model used to evaluate this compound's efficacy is the dextran sodium sulfate (DSS)-induced colitis model, which mimics many features of human ulcerative colitis.[6][9] In this model, luminal administration of this compound markedly suppressed colitis activity.[6] The key immunological changes observed in these preclinical models are summarized below.

Table 1: Summary of this compound's Effects on Immunological Markers in Preclinical IBD Models

| Marker Category | Specific Marker | Observed Effect | Significance | Reference |

|---|---|---|---|---|

| Cell Populations | Th17 Cells (RorγT+IL17+) | Decreased | Significant | [1][8] |

| Regulatory T Cells (Treg) | Increased | Significant | [1][6] | |

| IL-10+ Tr1 Cells | Increased | Significant | [6] | |

| IL-10+ Mononuclear Cells | Increased | Significant | [1][7] | |

| IL-17+ Cells | Decreased | Pronounced | [1][7] | |

| Cytokines & Proteins | IL-10 | Increased | Significant | [1][6] |

| FoxP3 (Treg marker) | Increased | Significant | [6][7] | |

| IL-17A | Decreased | Significant | [1][6] | |

| IL-17F | Decreased | Significant | [6] | |

| IL-6 | Decreased | Significant | [1] | |

| Signaling Pathways | IL-17 Signaling | Suppressed | - | [3][6] |

| | IL-10 Signaling | Upregulated | - |[3][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The core protocols used in this compound studies are outlined here.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is the standard experimental model used to assess the in-vivo efficacy of this compound.[6][8]

-

Animal Strain: C57BL/6 mice are commonly used.

-

Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water of the mice for a period of 7 to 10 days.[8][9]

-

Drug Administration: this compound or a placebo is administered luminally (rectally) at specified doses and time points during the DSS treatment period.[6]

-

Monitoring and Endpoints:

-

Disease Activity Index (DAI): Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored to calculate the DAI.

-

Histological Analysis: At the end of the study (e.g., day 10), mice are euthanized, and the colons are removed. Colon length is measured, and tissue sections are collected for histological staining (e.g., H&E) to assess inflammation, ulceration, and tissue damage.

-

Cellular and Molecular Analysis: Lamina propria mononuclear cells (LPMCs) are isolated from colon tissue for analysis.[8]

-

In Vitro Studies with Human Cells

To translate the findings from murine models to a human context, experiments were performed using cells from UC patients.[6][7]

-

Cell Source: Blood samples and intestinal biopsies are obtained from patients with active ulcerative colitis.

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or lamina propria mononuclear cells (LPMCs) are isolated and cultured.

-

Treatment: The cultured cells are stimulated with this compound.

-

Analysis: After incubation, the cells and supernatant are analyzed for changes in cytokine expression and cell populations.

Key Analytical Techniques

A suite of modern molecular and cellular biology techniques was employed to generate the data.[6][10]

-

Flow Cytometry: Used to identify and quantify immune cell populations (e.g., Th17, Treg) from the lamina propria of DSS-treated mice based on the expression of specific cell surface and intracellular markers (e.g., RorγT, FoxP3, IL-17, IL-10).

-

Microarray Analysis: Performed on mucosal tissue to obtain a broad overview of gene expression changes, which identified the upregulation of IL-10 and the suppression of IL-17 signaling pathways.[6]

-

Quantitative Real-Time PCR (qRT-PCR) and ELISA: Used to measure the specific mRNA and protein levels, respectively, of key cytokines like IL-10, IL-17A, and IL-17F in cultured cells and tissue samples.

-

Immunohistochemistry: Applied to intestinal biopsies from UC patients treated with this compound to visualize and quantify the presence of IL-10+ cells, IL-17+ cells, and Tregs directly within the inflamed tissue.[3][6]

Conclusion

The preclinical data for this compound provide a strong mechanistic rationale for its use in IBD. Studies in the DSS-induced colitis model consistently demonstrate that this compound ameliorates inflammation by activating the TLR9 receptor, leading to a significant increase in the anti-inflammatory cytokine IL-10 and a rebalancing of the Th17/Treg immune response.[1][6] These findings, supported by in vitro data from human UC patient cells, highlight a novel, localized immunomodulatory approach to treating ulcerative colitis.

References

- 1. InDex Pharmaceuticals Publishes Mechanism of Action Data for this compound in Scientific Journal [prnewswire.com]

- 2. Attana's customer InDex Pharmaceuticals publishes mechanism of action data for their drug candidate this compound - Inderes [inderes.dk]

- 3. academic.oup.com [academic.oup.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. gastroendonews.com [gastroendonews.com]

- 6. The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Publication: The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis [sciprofiles.com]

Cobitolimod's Anti-Inflammatory Action: A Deep Dive into Cytokine Modulation

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory effects of cobitolimod, a first-in-class Toll-like receptor 9 (TLR9) agonist. Primarily developed for the treatment of moderate to severe ulcerative colitis (UC), this compound's therapeutic potential stems from its ability to selectively modulate the production of anti-inflammatory cytokines, thereby rebalancing the intestinal immune environment. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.

Core Mechanism: TLR9 Agonism and Induction of Anti-Inflammatory Cytokines

This compound is a DNA-based oligonucleotide that acts as an agonist for TLR9, a key receptor in the innate immune system.[1][2][3] Upon binding to TLR9 on immune cells such as dendritic cells, macrophages, and B cells, this compound initiates a signaling cascade that leads to a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5] This targeted induction of IL-10 is a cornerstone of this compound's therapeutic effect, as IL-10 plays a crucial role in suppressing pro-inflammatory responses and promoting mucosal healing.[2][4]

Beyond IL-10, this compound has been shown to influence a broader spectrum of cytokines and immune cells. It promotes the differentiation of regulatory T cells (Tregs), another critical component of immune suppression, and fosters the development of IL-10-producing wound-healing macrophages.[2][4] Concurrently, it actively suppresses the pro-inflammatory Th17 cell response and reduces the levels of associated cytokines like IL-17A and IL-17F.[2][4] This dual action of boosting anti-inflammatory pathways while dampening pro-inflammatory ones highlights its potential as a potent immunomodulator in inflammatory bowel disease (IBD).

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of this compound on cytokine production and immune cell populations as reported in key preclinical and clinical studies.

Table 1: In Vitro Induction of IL-10 by this compound in Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Source | This compound Concentration (µM) | IL-10 Induction | Analytical Method | Reference |

| PBMCs (Healthy Donors) | 0.1 - 1 | Not effective | ELISpot, ELISA | [6] |

| PBMCs (Healthy Donors) | 100 | Highest IL-10 response (dose-dependent) | ELISpot, ELISA | [6] |

| PBMCs (Ulcerative Colitis Patients) | Dose-dependent | Similar to healthy individuals | ELISpot, ELISA | [6] |

Table 2: this compound's Effect on Cytokine Production in Lamina Propria Mononuclear Cells (LPMCs) from Ulcerative Colitis Patients

| Cytokine | This compound Concentration | Observation | Analytical Method | Reference |

| IL-10 | Dose-dependent | Significant induction, highest observable levels | ELISA | [4] |

| TGF-β | Dose-dependent | Significant induction | ELISA | [4] |

| IL-6 | Dose-dependent | Significant induction | ELISA | [4] |

| IL-17 | Not specified | Significantly decreased production after 24 and 72 hours | ELISA | [4] |

Table 3: this compound's Effect on Gene Expression in LPMCs from Ulcerative Colitis Patients

| Gene | Treatment | Observation | Analytical Method | Reference |

| IL-10 | This compound | Markedly increased expression | qRT-PCR | [4] |

| FoxP3 | This compound | Markedly increased expression | qRT-PCR | [4] |

| IL-17A | This compound | Suppressed mRNA levels | qRT-PCR | [4] |

| IL-17F | This compound | Suppressed mRNA levels | qRT-PCR | [4] |

| IL-6 | This compound | Suppressed mRNA levels | qRT-PCR | [4] |

Table 4: Identification of IL-10 Producing Cells after this compound Treatment (In Vitro)

| Cell Population | Treatment | Observation | Analytical Method | Reference |

| CD4+ T cells | LPS + this compound (100 µM) | Main inducers of IL-10 in LPMCs | Flow Cytometry | [7] |

| CD14+ Monocytes/Macrophages | LPS + this compound (100 µM) | Main inducers of IL-10 in LPMCs | Flow Cytometry | [7] |

| CD4+ T cells | LPS + this compound (25 µM) | Main inducers of IL-10 in PBMCs | Flow Cytometry | [7] |

| CD14+ Monocytes/Macrophages | LPS + this compound (25 µM) | Main inducers of IL-10 in PBMCs | Flow Cytometry | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

References

- 1. InDex Pharmaceuticals Publishes Mechanism of Action Data for this compound in Scientific Journal [prnewswire.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of Cobitolimod in Inducing Mucosal Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobitolimod is a first-in-class, topically administered Toll-like receptor 9 (TLR9) agonist investigated for the treatment of moderate to severe ulcerative colitis (UC). As a DNA-based oligonucleotide, it is designed to exert a local anti-inflammatory effect in the colon, promoting mucosal healing and alleviating clinical symptoms. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in inducing mucosal healing, and a summary of key clinical trial findings. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this area.

Introduction to this compound and Mucosal Healing in Ulcerative Colitis

Ulcerative colitis is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon. The therapeutic goal in UC has evolved beyond symptomatic control to achieving endoscopic and histologic mucosal healing. Mucosal healing is associated with sustained clinical remission, reduced rates of hospitalization, and a lower risk of colectomy.

This compound is a synthetic DNA-based oligonucleotide that functions as an immunomodulatory agent by activating TLR9. Its topical application is intended to directly target the inflamed intestinal mucosa, thereby minimizing systemic side effects.

Mechanism of Action: TLR9 Agonism and Immune Modulation

This compound's primary mechanism of action is the activation of Toll-like receptor 9 (TLR9), a key receptor in the innate immune system that recognizes microbial DNA. The binding of this compound to TLR9 on immune cells within the colonic mucosa initiates a signaling cascade that ultimately rebalances the local immune response.

The key immunomodulatory effects of this compound are:

-

Suppression of the Pro-inflammatory Th17 Response: this compound has been shown to significantly decrease the number of T helper 17 (Th17) cells and the expression of their associated pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-6.

-

Induction of Regulatory T Cells (Tregs) and IL-10 Production: Treatment with this compound leads to an increase in mucosal regulatory T cells (Tregs), including IL-10-producing Tr1 cells. It also stimulates wound-healing macrophages to produce the anti-inflammatory cytokine Interleukin-10 (IL-10).

-

Balancing the Th17/Treg Ratio: By suppressing Th17 cells and promoting Tregs, this compound helps to restore the crucial balance between these two T cell subsets, which is often dysregulated in UC. The anti-inflammatory effects of this compound are diminished by IL-10 blockade, highlighting the central role of this cytokine.

Clinical Development and Efficacy in Mucosal Healing

This compound has been evaluated in several clinical trials for the treatment of moderate to severe UC. The following tables summarize key quantitative data from the COLLECT and CONDUCT studies.

Table 1: Efficacy Outcomes in the COLLECT Study (Phase II)

| Endpoint (at Week 4) | This compound (30 mg x 2) | Placebo | p-value |

| Symptomatic Remission | 32% | 14% | 0.02 |

| Registration Remission | 21% | 4.7% | 0.02 |

| Symptomatic Remission + Mucosal Healing | 21% | 2.3% | 0.02 |

| Mucosal Healing (MES ≤ 1) | 35% | 19% | 0.09 |

| Clinical remission with concurrent mucosal healing. |

Table 2: Efficacy Outcomes in the CONDUCT Study (Phase IIb)

| Endpoint (at Week 6) | This compound (250 mg x 2) | Placebo |

| Clinical Remission | 21.4% | 6.8% |

| Symptomatic Remission | 42.9% | 20.5% |

| Endoscopic Improvement (MES decrease ≥ 1) | 57.1% | 36.4% |

| Mucosal Healing (MES 0 or 1) | 40.5% | 22.7% |

| Histologic Remission | 26.2% | 15.9% |

Phase III CONCLUDE Program

The Phase III program for this compound, known as CONCLUDE, was initiated to confirm the efficacy and safety of the 250 mg dose. However, in November 2023, the program was discontinued. An independent data monitoring committee advised that the trial was unlikely to meet its primary endpoint based on a futility analysis of the first 133 patients. The decision was not based on safety concerns.

Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice

This model is a standard method for inducing experimental colitis that mimics aspects of human UC.

-

Animal Model: C57BL/6 or TLR9 knockout mice are typically used.

-

Induction of Colitis: Mice are administered 2.5-5% (w/v) DSS in their drinking water for 5-7 days.

-

This compound Administration: this compound or a placebo is administered rectally at specified doses (e.g., 40, 84, or 250 µg) prior to and during DSS exposure.

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

-

Endoscopic Evaluation: Mini-endoscopy is performed to visually assess mucosal inflammation.

-

Histological Analysis: Colon tissues are collected, fixed in formalin, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E). A histological score is assigned based on the severity of inflammation and tissue damage.

-

-

Molecular Analysis: Colon tissue is harvested for microarray analysis, quantitative real-time PCR (qPCR), and cytokine protein analysis.

Analysis of Patient-Derived Cells and Tissues

-

Sample Collection: Colonic biopsies and peripheral blood are collected from UC patients participating in clinical trials, both before and after treatment with this compound or placebo.

-

Immunohistochemistry (IHC):

-

Formalin-fixed, paraffin-embedded biopsy sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a citrate buffer.

-

Sections are incubated with primary antibodies against specific cell markers (e.g., CD4, FoxP3, IL-10, IL-17).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the target protein.

-

Slides are counterstained, dehydrated, and mounted.

-

The number of positive cells is quantified per high-power field.

-

-

Cell Culture and In Vitro Stimulation:

-

Peripheral Blood Mononuclear Cells (PBMCs) or Lamina Propria Mononuclear Cells (LPMCs) are isolated by density gradient centrifugation.

-

Cells are cultured in appropriate media and stimulated with this compound at various concentrations.

-

Supernatants are collected after a specified incubation period (e.g., 48 hours) for cytokine analysis.

-

-

Cytokine Analysis:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are analyzed for the concentration of specific cytokines (e.g., IL-10, IL-17A, IL-17F) using commercially available ELISA kits.

-

Flow Cytometry (Intracellular Cytokine Staining): Cultured cells are stimulated with phorbol myristate acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then stained for surface markers, followed by fixation, permeabilization, and staining for intracellular cytokines. This allows for the identification of cytokine-producing cell populations (e.g., IL-10+ T cells).

-

-

Gene Expression Analysis (qPCR):

-

RNA is extracted from biopsy tissues or isolated cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using specific primers for target genes (e.g., TLR9, IL10, FOXP3, IL17A) and a housekeeping gene for normalization. Relative gene expression is calculated using the ΔΔCt method.

-

Conclusion

This compound is a novel, topically acting TLR9 agonist that has demonstrated a unique mechanism of action for the treatment of ulcerative colitis. By rebalancing the local mucosal immune response—specifically by suppressing the Th17 pathway and promoting IL-10 production and regulatory T cell activity—this compound has shown the potential to induce mucosal healing. Phase II clinical trials provided promising data on its efficacy in achieving clinical remission and mucosal healing. However, the discontinuation of the Phase III CONCLUDE program due to a low probability of meeting the primary endpoint marks a significant setback. A thorough analysis of the complete Phase III data will be crucial to understanding these results and determining any potential future for this compound or other TLR9 agonists in the treatment of UC. The extensive preclinical and clinical data gathered to date still provide valuable insights into the complex immunopathology of ulcerative colitis and the potential of targeting the TLR9 pathway.

Cobitolimod's Impact on Th17 and Treg Cell Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobitolimod, a first-in-class Toll-like receptor 9 (TLR9) agonist, is a promising therapeutic agent for ulcerative colitis (UC). Its mechanism of action involves a significant immunomodulatory effect on the colonic mucosa, leading to a crucial rebalancing of the T helper 17 (Th17) and regulatory T (Treg) cell populations. This guide provides an in-depth analysis of the preclinical and clinical data supporting this mechanism, with a focus on quantitative outcomes and detailed experimental methodologies.

Core Mechanism of Action: Rebalancing the Th17/Treg Axis

Ulcerative colitis is characterized by a dysregulated immune response in the gut, with an imbalance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells.[1][2][3] this compound, a DNA-based oligonucleotide, acts as a TLR9 agonist to counteract this imbalance.[4][5] By activating TLR9 on immune cells in the colon, this compound initiates a signaling cascade that suppresses the Th17 cell response while promoting the differentiation and function of Treg cells.[1][6][7] This dual action helps to resolve inflammation and promote mucosal healing.[4][6]

A key mediator in this process is the cytokine Interleukin-10 (IL-10).[1][4] this compound treatment leads to a significant upregulation of IL-10, which in turn suppresses the production of Th17-associated cytokines such as IL-17A and IL-17F.[1][2][4] The suppressive effect of this compound on Th17 cells is abrogated by IL-10 blockade, highlighting the central role of this anti-inflammatory cytokine.[1][4] Furthermore, this compound has been shown to induce IL-10 production in wound-healing macrophages, further contributing to its therapeutic effect.[1][4]

dot

References

- 1. Precision medicine in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rupress.org [rupress.org]

- 6. Attana's customer InDex Pharmaceuticals publishes mechanism of action data for their drug candidate this compound - Inderes [inderes.dk]

- 7. academic.oup.com [academic.oup.com]

Cobitolimod: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobitolimod is a first-in-class, topically administered Toll-like receptor 9 (TLR9) agonist investigated for the treatment of moderate to severe ulcerative colitis (UC).[1][2] As a DNA-based oligonucleotide, it is designed to exert a localized anti-inflammatory effect in the large intestine, thereby inducing mucosal healing and alleviating the clinical symptoms of UC.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from preclinical and clinical trial data. It details the drug's mechanism of action, summarizes its clinical efficacy and safety profile from key studies, and outlines the experimental protocols used in its evaluation.

Introduction to this compound

This compound is a synthetic DNA-based oligonucleotide that acts as an immunomodulator by targeting TLR9, a key receptor in the innate immune system.[2][4] Developed by InDex Pharmaceuticals, this compound (also known as Kappaproct® and DIMS0150) has been evaluated in several clinical trials for its potential as a novel therapeutic for UC.[3][5] The rationale for its use in inflammatory bowel disease stems from its ability to rebalance the dysregulated immune response in the gut mucosa.[3]

Pharmacodynamics: Mechanism of Action

This compound's therapeutic effects are mediated through its activation of TLR9 on immune cells within the colon.[2][3] This interaction initiates a signaling cascade that leads to a more regulated and anti-inflammatory immune response.

TLR9-Mediated Signaling Pathway

Upon binding to TLR9, this compound triggers a downstream signaling pathway that results in the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10).[2][6] This process helps to suppress the pro-inflammatory environment characteristic of ulcerative colitis. The key steps in this pathway include:

-

TLR9 Activation: this compound, as a TLR9 agonist, directly stimulates the receptor on immune cells such as macrophages and dendritic cells in the colonic mucosa.

-

Induction of Anti-inflammatory Cytokines: This activation leads to a significant increase in the production of IL-10, a potent anti-inflammatory cytokine.[2][6]

-

Modulation of T-Cell Responses: The increased IL-10 levels, in turn, influence the balance of T-helper (Th) cells. Specifically, this compound has been shown to suppress the pro-inflammatory Th17 cells and promote the development of regulatory T cells (Tregs).[6][7] This shift from a pro-inflammatory to an anti-inflammatory T-cell profile is crucial for resolving mucosal inflammation.

-

Induction of Wound Healing Macrophages: this compound also promotes the differentiation of macrophages into an IL-10-producing, wound-healing phenotype, which further contributes to the resolution of inflammation and tissue repair.[6]

Pharmacokinetics

A key feature of this compound is its local administration and action, which is intended to minimize systemic exposure and associated side effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies have demonstrated that this compound has limited systemic uptake following rectal administration.[8][9] A study involving patients with moderate to severe ulcerative colitis who received 500 mg of this compound rectally showed that the majority of patients had undetectable plasma levels of the drug.[8][9] This was observed in patients with active disease as well as those in clinical remission.[8] The majority of patients had undetectable levels of this compound in their plasma after 8 hours.[10] This localized action is a significant advantage, as it reduces the risk of widespread immune suppression commonly seen with systemic therapies.[2]

Table 1: Summary of Pharmacokinetic Findings

| Parameter | Finding | Reference |

| Systemic Absorption | Limited systemic uptake after rectal administration. | [8][9] |

| Plasma Concentrations | Majority of patients had undetectable plasma levels of this compound. | [8][9] |

| Dose | 500 mg administered rectally. | [8][9] |

| Patient Population | Moderate to severe ulcerative colitis (both active disease and remission). | [8] |

| Timepoint | Undetectable plasma levels after 8 hours in the majority of patients. | [10] |

Clinical Efficacy and Safety

This compound has been evaluated in several clinical trials, with the COLLECT and CONDUCT studies providing key efficacy and safety data. However, the Phase III CONCLUDE program was terminated as the drug was unlikely to meet its primary endpoint.[11][12]

The COLLECT Study

The COLLECT study was a randomized, multicenter clinical trial that investigated the dual topical administration of this compound in patients with moderate-to-severe UC.[5] A post-hoc analysis of this study focused on patient-reported outcomes.[5]

Table 2: Symptomatic Remission Rates in the COLLECT Study (Post-hoc Analysis)

| Timepoint | This compound | Placebo | p-value |

| Week 4 | 17.1% | 5.9% | 0.13 |

| Week 8 | 35.7% | 17.6% | 0.07 |

| Week 12 | 38.6% | 17.6% | 0.04 |

Symptomatic remission was defined as the absence of blood in the stool and a mean daily stool frequency of less than 4.[5]

The CONDUCT Study

The CONDUCT study was a randomized, double-blind, five-arm, placebo-controlled, dose-ranging phase 2b study that enrolled 211 patients with moderate-to-severe UC.[1] This study met its primary endpoint, with the highest dose of this compound showing a statistically significant improvement in clinical remission compared to placebo.[1]

Table 3: Clinical Remission Rates in the CONDUCT Study at Week 6

| Treatment Group | Clinical Remission Rate |

| This compound 2 x 250 mg | 21.4% |

| This compound 4 x 125 mg | 9.5% |

| This compound 2 x 125 mg | 4.7% |

| This compound 2 x 31 mg | 12.5% |

| Placebo | 6.8% |

The primary endpoint was clinical remission at week 6.[1]

The CONCLUDE Study

The CONCLUDE program was a Phase III clinical trial designed to confirm the efficacy and safety of this compound in a larger patient population.[13] However, the study was terminated after an independent data monitoring committee concluded that the trial was unlikely to meet its primary endpoint.[11][12]

Safety and Tolerability

Across the clinical trials, this compound has demonstrated a favorable safety profile.[14] In the CONDUCT study, this compound was well-tolerated in all dose groups, with no significant differences in the safety profile compared to placebo.[14]

Experimental Protocols

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

A common preclinical model used to evaluate the efficacy of this compound is the DSS-induced colitis model in mice.[6] This model mimics many of the pathological features of human ulcerative colitis.

Protocol Outline:

-

Induction of Colitis: Mice are administered DSS in their drinking water for a specified period to induce colonic inflammation.

-

This compound Administration: this compound is administered luminally to the mice.

-

Evaluation of Disease Activity: Disease activity is monitored by assessing parameters such as weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: At the end of the study, the colons are removed and examined histologically for signs of inflammation and tissue damage.

-

Immunological Analysis: Mucosal cells are isolated and analyzed for the expression of key cytokines (e.g., IL-10, IL-17) and the presence of different immune cell populations (e.g., Th17, Tregs) using techniques such as quantitative real-time PCR, ELISA, and flow cytometry.[6]

In Vitro Studies with Human Cells

To understand the mechanism of action of this compound in a human context, in vitro studies are conducted using cells isolated from ulcerative colitis patients.[6]

Protocol Outline:

-

Cell Isolation: Blood and mucosal cells are isolated from UC patients.

-

Cell Culture and Treatment: The isolated cells are cultured and treated with this compound.

-

Analysis: The treated cells are analyzed using various techniques to assess the drug's effect on gene expression, cytokine production, and immune cell populations. These techniques include:

-

Microarray: To analyze broad changes in gene expression.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression of specific genes of interest.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of cytokines.

-

Flow Cytometry: To identify and quantify different immune cell populations.[6]

-

Clinical Trial Design: The CONDUCT Study

The CONDUCT study provides a representative example of the clinical trial design used to evaluate this compound.

Protocol Outline:

-

Patient Population: 211 patients with moderate-to-severe, left-sided ulcerative colitis who had an inadequate response to conventional or biological treatments.[1]

-

Study Design: A randomized, double-blind, five-arm, placebo-controlled, dose-ranging phase 2b study.[1]

-

Treatment Arms:

-

This compound 2 doses, 31 mg group (n=40)

-

This compound 2 doses, 125 mg group (n=43)

-

This compound 4 doses, 125 mg group (n=42)

-

This compound 2 doses, 250 mg group (n=42)

-

Placebo group (n=44)[1]

-

-

Primary Endpoint: The primary endpoint was clinical remission at week 6.[1]

-

Assessments: Efficacy and safety were assessed throughout the study.

Conclusion

This compound represents a novel, targeted approach to the treatment of ulcerative colitis. Its mechanism of action, centered on the activation of TLR9 and the subsequent induction of an anti-inflammatory cascade, is well-supported by preclinical and clinical data. The drug's pharmacokinetic profile, characterized by local action and limited systemic absorption, offers a significant safety advantage. While the Phase III CONCLUDE program was discontinued, the data generated from the comprehensive clinical development of this compound provide valuable insights into the potential of TLR9 agonism as a therapeutic strategy for inflammatory bowel diseases. Further research in this area may lead to the development of new and effective treatments for patients with ulcerative colitis.

References

- 1. InDex Pharmaceuticals updates the timeline of the phase III study CONCLUDE with this compound [prnewswire.com]

- 2. InDex Pharmaceuticals enrols first patient in the phase III study CONCLUDE with this compound in ulcerative colitis [prnewswire.com]

- 3. The TLR9 Agonist this compound Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. drugtopics.com [drugtopics.com]

- 6. This compound for moderate-to-severe, left-sided ulcerative colitis (CONDUCT): a phase 2b randomised, double-blind, placebo-controlled, dose-ranging induction trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. InDex Pharmaceuticals Meets Primary Endpoint in the Phase IIb Study CONDUCT with this compound in Ulcerative Colitis - BioSpace [biospace.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical efficacy of the Toll-like receptor 9 agonist this compound using patient-reported-outcomes defined clinical endpoints in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. InDex Pharmaceuticals terminates Phase III this compound trial [clinicaltrialsarena.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. The Th17/Treg Immune Imbalance in Ulcerative Colitis Disease in a Chinese Han Population - PMC [pmc.ncbi.nlm.nih.gov]

Cobitolimod: A Technical Deep Dive into the Molecular Landscape of a TLR9 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction